Ethyl 6-Chloroindole-3-acetate Ethyl 6-Chloroindole-3-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486951
InChI: InChI=1S/C12H12ClNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3
SMILES:
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol

Ethyl 6-Chloroindole-3-acetate

CAS No.:

Cat. No.: VC16486951

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-Chloroindole-3-acetate -

Specification

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
IUPAC Name ethyl 2-(6-chloro-1H-indol-3-yl)acetate
Standard InChI InChI=1S/C12H12ClNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3
Standard InChI Key QVXRCEUJFSTZEL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CNC2=C1C=CC(=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

Ethyl 6-chloroindole-3-acetate belongs to the class of indole-3-acetic acid derivatives, with systematic IUPAC nomenclature ethyl 2-(6-chloro-1H-indol-3-yl)acetate. Its molecular formula is C₁₂H₁₂ClNO₂, yielding a molecular weight of 237.68 g/mol . The indole core consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, modified by a chlorine atom at position 6 and an ethyl ester-functionalized acetic acid side chain at position 3 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number1392273-26-5
Molecular FormulaC₁₂H₁₂ClNO₂
Molecular Weight237.68 g/mol
XLogP3 (Predicted)3.23
Topological Polar Surface Area42.1 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The chlorine substituent enhances electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions. The ethyl ester group contributes to increased lipophilicity compared to the free acid form, as evidenced by its predicted logP value of 3.23 .

Synthetic Pathways and Optimization

Historical Context in Indole Ester Synthesis

While no explicit synthesis protocol for ethyl 6-chloroindole-3-acetate is documented in the provided sources, analogous compounds like 4-chloroindole-3-acetic acid (4-Cl-IAA) esters offer insights. The synthesis of 4-Cl-IAA esters begins with 2-chloro-6-nitrotoluene, proceeding through cyclization and esterification steps . For the 6-chloro isomer, a similar strategy might involve:

  • Nitration and Reduction: Introduction of nitro groups at specific positions on a chlorinated toluene precursor.

  • Fischer Indole Synthesis: Cyclization using appropriate ketones or aldehydes to form the indole ring.

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions.

Challenges in Regioselective Chlorination

Achieving precise chlorination at the 6-position requires careful control of reaction conditions. Directed ortho-metalation or transition-metal-catalyzed C–H activation could enable selective functionalization, though these methods demand stringent temperature and catalyst optimization.

Biological Activities and Mechanistic Insights

Auxin-like Activity in Plant Systems

Chloroindole esters exhibit potent auxin-mimetic behaviors. In Avena coleoptile elongation assays, 4-Cl-IAA esters demonstrated 30–50% greater activity than IAA itself . Although direct data for the 6-chloro derivative are lacking, structural parallels suggest comparable root-promoting effects. The ethyl ester’s lipophilicity likely enhances membrane permeability, facilitating interaction with auxin transport proteins like PIN-FORMED (PIN) efflux carriers.

Table 2: Comparative Bioactivity of Indole Derivatives

CompoundColeoptile Elongation ActivityRoot Induction Efficiency
Indole-3-acetic acid (IAA)100% (Baseline)Moderate
4-Cl-IAA ethyl ester150%High
6-Cl-IAA ethyl ester*~140% (Predicted)High (Predicted)

*Predicted values based on structural analogy .

Structure-Activity Relationships

  • Chlorine Position: 4-Cl substitution enhances auxin receptor binding affinity, while 6-Cl may alter spatial interactions with transport machinery.

  • Ester Chain Length: Methyl and ethyl esters of 4-Cl-IAA show near-identical activity, suggesting minimal steric effects from small alkyl groups .

SupplierPurityPackagingPrice Range
Amadis Chemical (China)95%1 g$120–$150/g
Energy Chemical (China)95%1 g$110–$140/g
Nanjing SynTitan Pharm (China)95%1 g$130–$160/g

Pricing reflects niche production scales and the complexity of regioselective synthesis .

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